Hexacosanoic Acid Methyl Ester-d3
Description
Hexacosanoic acid methyl ester-d3 (C₂₆:0 methyl ester-d₃) is a deuterium-labeled derivative of hexacosanoic acid methyl ester (C₂₇H₅₄O₂), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility as an internal standard in gas chromatography-mass spectrometry (GC-MS) and lipidomic studies, enabling precise quantification of very-long-chain fatty acids (VLCFAs) in biological samples . The non-deuterated form, hexacosanoic acid methyl ester (C26:0 ME), is a saturated fatty acid methyl ester (FAME) with a 26-carbon chain, naturally occurring in plant extracts, microbial lipids, and propolis . Its deuterated analog is synthetically produced to avoid interference from endogenous C26:0 ME during analytical workflows, particularly in metabolic disorder diagnostics (e.g., Zellweger syndrome, adrenoleukodystrophy) .
Properties
CAS No. |
77502-88-6 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
413.745 |
IUPAC Name |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
InChI Key |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexacosanoic Acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the quantification of fatty acid methyl esters.
Biology: Employed in lipidomics studies to trace metabolic pathways of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the production of high-purity lipid standards for quality control and research purposes
Mechanism of Action
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .
Comparison with Similar Compounds
Structural and Analytical Properties
Table 1: Comparative Properties of Hexacosanoic Acid Methyl Ester-d3 and Related FAMEs
*Calculated based on isotopic substitution. †Retention time approximated from non-deuterated analog .
- Retention Time Trends : Chain length directly correlates with GC retention time. C26:0 ME (46.12 min) elutes later than C22:0 (40.17 min) and C24:0 (43.22 min) due to increased hydrophobicity . Deuterated analogs exhibit negligible retention time shifts under standard GC conditions.
- Mass Spectrometry Differentiation: The deuterated form (m/z ~413) is distinguishable from non-deuterated C26:0 ME (m/z 410) via mass spectrometry, avoiding peak overlap in complex lipid profiles .
Challenges in Detection and Quantification
- Co-elution Issues : In GC-MS, C26:0 ME may co-elute with branched isomers (e.g., 2,4,6-trimethyl-C26:0 ME at 46.88 min) . Deuterated standards mitigate this by providing a reference peak.
- Sensitivity Limits : Low natural abundance of C26:0 ME in biological samples necessitates high-sensitivity detectors (e.g., triple quadrupole MS) for accurate quantification .
Diagnostic Use in Metabolic Disorders
- In Zellweger syndrome, fibroblast C26:0 ME levels (0.38 ± 0.17 pg/mg lipid) significantly exceed controls (0.14 ± 0.04 pg/mg lipid), validated using deuterated internal standards .
- Deuterated C26:0 ME enables precise calibration curves in GC-MS, reducing inter-laboratory variability in VLCFA assays .
Industrial and Pharmacological Studies
- Phytochemical Profiling: C26:0 ME serves as a chemotaxonomic marker in plant extracts (e.g., distinguishing Jatropha cordata from related species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
